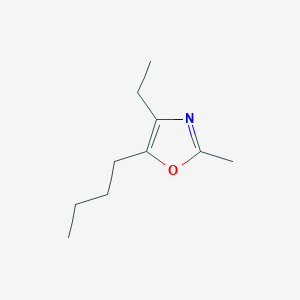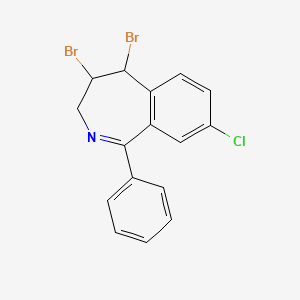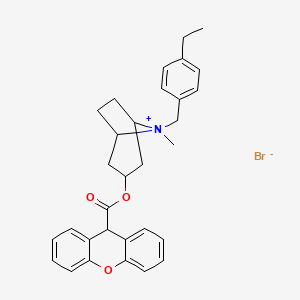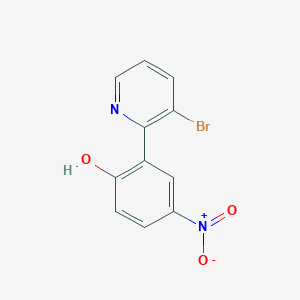![molecular formula C18H16N4O2 B14428988 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- CAS No. 79242-22-1](/img/structure/B14428988.png)
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- is an organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dyeing of textiles.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of naphthalene to form 1-nitronaphthalene. This intermediate is then reduced to 1-naphthylamine. The 1-naphthylamine is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with N-ethyl-4-aminonitrobenzene to form the final azo compound.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous medium at low temperatures to stabilize the diazonium salt and prevent decomposition.
Analyse Chemischer Reaktionen
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- has a wide range of scientific research applications:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify different compounds.
Biology: The compound is used in staining techniques to highlight specific structures in biological tissues, aiding in microscopic analysis.
Medicine: Research is being conducted on the potential use of azo dyes in drug delivery systems, where the dye can act as a carrier for therapeutic agents.
Industry: Apart from its use in textile dyeing, the compound is also used in the production of colored plastics, inks, and paints.
Wirkmechanismus
The mechanism of action of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- primarily involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with various substrates. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- can be compared with other azo dyes such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining amyloid tissues.
Sudan III: Used for staining lipids in biological samples.
The uniqueness of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- lies in its specific structure, which imparts distinct color properties and reactivity compared to other azo dyes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
79242-22-1 |
|---|---|
Molekularformel |
C18H16N4O2 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N-ethyl-4-[(4-nitrophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C18H16N4O2/c1-2-19-17-11-12-18(16-6-4-3-5-15(16)17)21-20-13-7-9-14(10-8-13)22(23)24/h3-12,19H,2H2,1H3 |
InChI-Schlüssel |
YGWYJCUSYCGSRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)




![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
